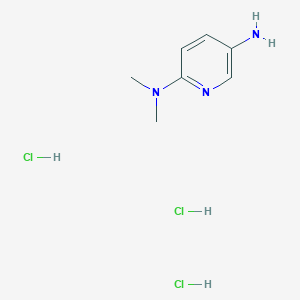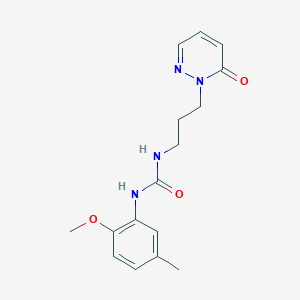![molecular formula C25H20N2O9 B2378544 4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide] CAS No. 104677-73-8](/img/structure/B2378544.png)
4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalimide group, which is a derivative of phthalic anhydride, and is characterized by its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] typically involves the reaction of phthalic anhydride with primary amines under dehydrative conditions. This process can be facilitated by using a Lewis acid catalyst such as tantalum pentachloride on silica gel under microwave irradiation . Another method involves the use of potassium phthalimide with alkyl halides in a Gabriel synthesis approach .
Industrial Production Methods: Industrial production of phthalimide derivatives, including 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide], often employs continuous processes where phthalic anhydride and ammonia are reacted in a vertical reaction tube at high temperatures (250–280°C) . This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel catalyst or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with alkyl halides, leading to the formation of N-alkylphthalimides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with nickel catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, potassium phthalimide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkylphthalimides.
科学的研究の応用
4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of polymers and resins due to its stability and reactivity.
作用機序
The mechanism of action of 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
類似化合物との比較
- 4,4’-Carbonylbis[N-(3-ethylphenyl)phthalimide]
- 4,4’-Carbonylbis[2-ethoxycarbonylbenzoic acid]
Comparison: 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] is unique due to its carboxypropyl group, which enhances its solubility and reactivity compared to similar compounds with ethyl or ethoxycarbonyl groups. This structural difference allows for more versatile applications in various fields, particularly in the synthesis of polymers and resins .
特性
IUPAC Name |
4-[5-[2-(3-carboxypropyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O9/c28-19(29)3-1-9-26-22(33)15-7-5-13(11-17(15)24(26)35)21(32)14-6-8-16-18(12-14)25(36)27(23(16)34)10-2-4-20(30)31/h5-8,11-12H,1-4,9-10H2,(H,28,29)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLIQLSJOGVEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCCC(=O)O)C(=O)N(C2=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2378467.png)

![N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2378469.png)



![4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol](/img/structure/B2378474.png)


![1'-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2378481.png)

